8-Chloro-6-(pyridin-4-yl)quinolin-2(1H)-one
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Overview
Description
8-Chloro-6-(pyridin-4-yl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 8th position and a pyridinyl group at the 6th position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(pyridin-4-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the pyridinyl group: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(pyridin-4-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinolines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(pyridin-4-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chloro and pyridinyl groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Pyridinylquinolines: Compounds with pyridinyl groups attached to the quinoline ring.
Uniqueness
8-Chloro-6-(pyridin-4-yl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
103348-00-1 |
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Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
8-chloro-6-pyridin-4-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-11(9-3-5-16-6-4-9)7-10-1-2-13(18)17-14(10)12/h1-8H,(H,17,18) |
InChI Key |
GSRMFLXMMVRLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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